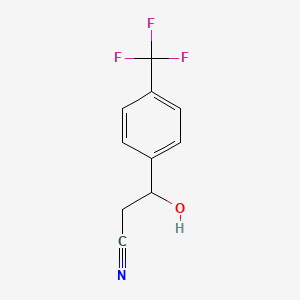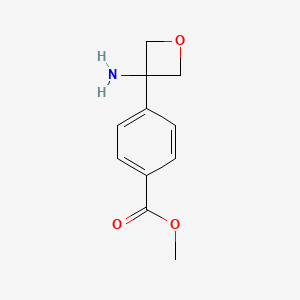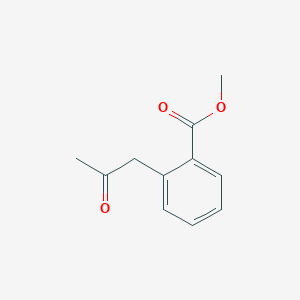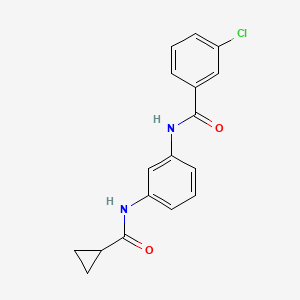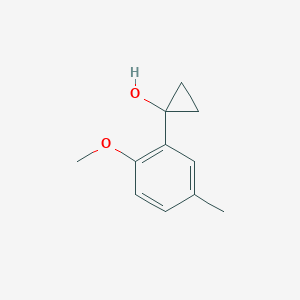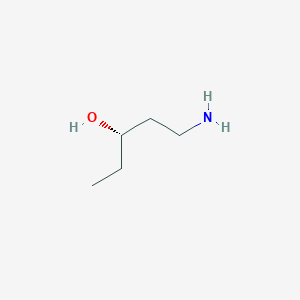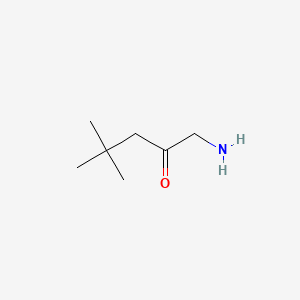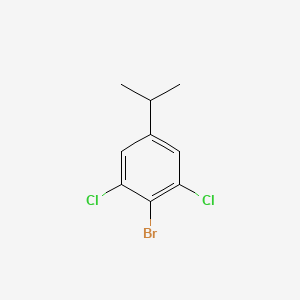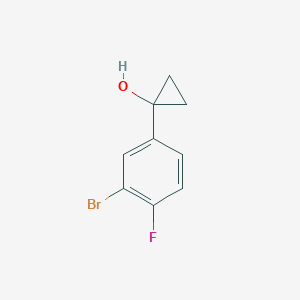
1-(3-Bromo-4-fluorophenyl)cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-4-fluorophenyl)cyclopropan-1-ol is a cyclopropane derivative that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which imparts distinct chemical properties.
Méthodes De Préparation
The synthesis of 1-(3-Bromo-4-fluorophenyl)cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-bromo-4-fluorobenzyl chloride with diazomethane, followed by hydrolysis to yield the desired cyclopropanol. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Industrial production methods may involve the use of more scalable processes, such as the catalytic hydrogenation of 3-bromo-4-fluorophenylacetonitrile, followed by cyclopropanation and subsequent hydrolysis .
Analyse Des Réactions Chimiques
1-(3-Bromo-4-fluorophenyl)cyclopropan-1-ol undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives using reagents like lithium aluminum hydride.
Major products formed from these reactions include 1-(3-bromo-4-fluorophenyl)cyclopropanone, 1-(3-bromo-4-fluorophenyl)cyclopropan-1-amine, and various substituted derivatives .
Applications De Recherche Scientifique
1-(3-Bromo-4-fluorophenyl)cyclopropan-1-ol has found applications in several fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-4-fluorophenyl)cyclopropan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity for these targets. The compound can modulate various biochemical pathways, leading to changes in cellular function and activity .
Comparaison Avec Des Composés Similaires
1-(3-Bromo-4-fluorophenyl)cyclopropan-1-ol can be compared with other similar compounds, such as:
1-(3-Bromo-4-fluorophenyl)cyclopropan-1-amine: This compound has an amine group instead of a hydroxyl group, which alters its chemical reactivity and biological activity.
1-(4-Bromo-3-fluorophenyl)cyclopropan-1-ol: The position of the bromine and fluorine atoms is reversed, leading to differences in chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H8BrFO |
|---|---|
Poids moléculaire |
231.06 g/mol |
Nom IUPAC |
1-(3-bromo-4-fluorophenyl)cyclopropan-1-ol |
InChI |
InChI=1S/C9H8BrFO/c10-7-5-6(1-2-8(7)11)9(12)3-4-9/h1-2,5,12H,3-4H2 |
Clé InChI |
XQUUMAPLYLVCIW-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CC(=C(C=C2)F)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


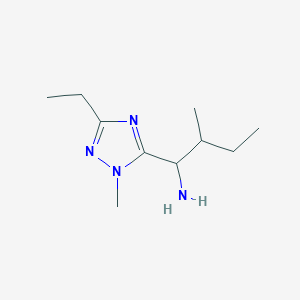
![Ethyl2-[(3-carbamoylphenyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B15319201.png)

